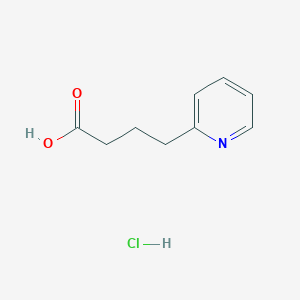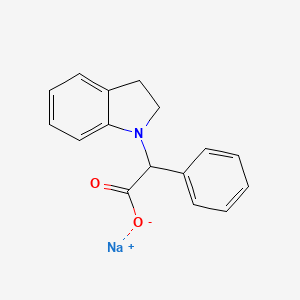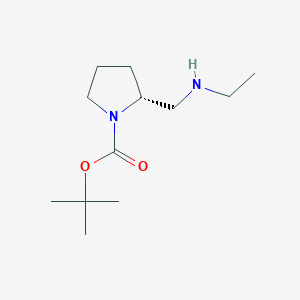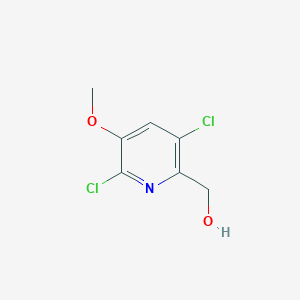![molecular formula C13H8F3NO2 B1392955 2-[2-(Trifluoromethyl)phenyl]pyridine-4-carboxylic acid CAS No. 1226367-06-1](/img/structure/B1392955.png)
2-[2-(Trifluoromethyl)phenyl]pyridine-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Trifluoromethyl)pyridine-4-carboxylic acid is a pharmaceutical intermediate . It is a part of the trifluoromethylpyridine (TFMP) derivatives, which are used in the agrochemical and pharmaceutical industries . The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Synthesis Analysis
The synthesis of trifluoromethylpyridines has been a topic of research. For instance, the first synthesis of tipranavir using a chiral auxiliary was reported in 1997, but later, a practical asymmetric synthesis was also reported . The introduction of 5-(trifluoromethyl)pyridine-2-sulfonyl chloride prepared from 2,5-CTF is achieved in the final synthesis step .Molecular Structure Analysis
The molecular structure of 2-(Trifluoromethyl)pyridine-4-carboxylic acid is characterized by the presence of a trifluoromethyl group and a pyridine moiety . The trifluoromethyl group is an important subgroup of fluorinated compounds .Chemical Reactions Analysis
The chemical reactions involving 2-(Trifluoromethyl)pyridine-4-carboxylic acid are part of its synthesis process. For example, the introduction of 5-(trifluoromethyl)pyridine-2-sulfonyl chloride prepared from 2,5-CTF is achieved in the final synthesis step .Physical And Chemical Properties Analysis
2-(Trifluoromethyl)pyridine-4-carboxylic acid is slightly soluble in water . The unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety contribute to its biological activities .Applications De Recherche Scientifique
Synthesis and Chemical Properties
- Synthesis of Derivatives : The synthesis of 2-[3-(trifluoromethyl)phenyl]furo[3,2-c]pyridine derivatives is achieved through multi-step processes. 2-[3-(Trifluoromethyl)phenyl]furo[3,2-c]pyridine-4-carboxylic acid is obtained by hydrolysis of the corresponding carbonitrile Va (Bradiaková et al., 2009).
- Functionalization Techniques : 2-(trifluoromethyl)pyridine can be selectively metalated and functionalized at different positions depending on the choice of the reagent. This facilitates the preparation of various trifluoromethyl-substituted pyridinecarboxylic acids (Schlosser & Marull, 2003).
- Preparation Strategies for Carboxylic Acids : Rational strategies for the preparation of trifluoromethyl-substituted pyridine- and quinolinecarboxylic acids involve introducing the trifluoromethyl group by fluorination or displacement reactions, followed by treatment with carbon dioxide (Cottet et al., 2003).
Physical and Chemical Analysis
- Vibrational Spectroscopy and Structural Analysis : The vibrational spectrum and geometric structure of 4-(Trifluoromethyl)pyridine-2-carboxylic acid have been explored using Fourier transform infrared spectrometer and density functional theory (DFT). This study aids in understanding the molecular structure and properties (Vural, 2016).
Applications in Metal-Organic Frameworks
- Synthesis of Metal-Organic Frameworks : Reactions of pyridine derivatives with lanthanide metal salts lead to metal-organic frameworks (MOFs) showcasing potential applications in gas sorption and photoluminescence properties. These derivatives include structures similar to 2-[2-(Trifluoromethyl)phenyl]pyridine-4-carboxylic acid (Cui et al., 2016).
Catalytic Applications
- Catalysis in Dehydrative Condensation : Derivatives of 2-[2-(Trifluoromethyl)phenyl]pyridine-4-carboxylic acid have been used in catalysis, such as in dehydrative amidation between carboxylic acids and amines. This illustrates the compound's utility in organic synthesis (Wang et al., 2018).
Safety And Hazards
Orientations Futures
The use of trifluoromethylpyridine (TFMP) derivatives in the agrochemical and pharmaceutical industries is expected to grow. More than 20 new TFMP-containing agrochemicals have acquired ISO common names, and several TFMP derivatives are also used in the pharmaceutical and veterinary industries . It is expected that many novel applications of TFMP will be discovered in the future .
Propriétés
IUPAC Name |
2-[2-(trifluoromethyl)phenyl]pyridine-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F3NO2/c14-13(15,16)10-4-2-1-3-9(10)11-7-8(12(18)19)5-6-17-11/h1-7H,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFRQZLCXVLPYSL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC=CC(=C2)C(=O)O)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F3NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50679523 |
Source


|
| Record name | 2-[2-(Trifluoromethyl)phenyl]pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50679523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(Trifluoromethyl)phenyl]pyridine-4-carboxylic acid | |
CAS RN |
1226367-06-1 |
Source


|
| Record name | 2-[2-(Trifluoromethyl)phenyl]pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50679523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-Butyl 6-iodo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine-1-carboxylate](/img/structure/B1392873.png)
![4-Iodo-5-(trifluoromethyl)-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1392874.png)
![{1-[4-(Propan-2-yl)phenyl]ethyl}hydrazine hydrochloride](/img/structure/B1392876.png)
![1-[4-(Pyridin-4-yl)-1,3-thiazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B1392879.png)


![1-(6-Iodo-7-methyl-2,3-dihydro-1H-pyrido[2,3-b]-[1,4]oxazin-1-yl)-2,2-dimethylpropan-1-one](/img/structure/B1392882.png)

![[2-(5-Ethyl-1,2,4-oxadiazol-3-YL)ethyl]amine hydrochloride](/img/structure/B1392885.png)
![Methyl 5-({[(tert-butoxy)carbonyl]amino}methyl)piperidine-2-carboxylate](/img/structure/B1392887.png)


![3-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-6-amine](/img/structure/B1392893.png)
![3-[4-(Pyridin-4-yl)-1,3-thiazol-2-yl]propan-1-amine dihydrochloride](/img/structure/B1392894.png)